Technical Guide: Physicochemical Properties and Synthetic Utility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
Technical Guide: Physicochemical Properties and Synthetic Utility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
This guide details the physicochemical profile, synthetic pathways, and application logic for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1]
[1]
Executive Summary
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a bifunctional aromatic intermediate characterized by a secondary alcohol, a labile fluorine atom, and a nitro group.[1] Its structural utility lies in the electronic activation of the fluorine atom by the para-nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This makes the compound a versatile scaffold for synthesizing kinase inhibitors (e.g., ALK, ROS1 inhibitors) where diverse amine side chains must be introduced into a fluoro-benzene core.[1] This guide provides a validated physicochemical profile, reduction protocols from the parent ketone, and a reactivity map for downstream functionalization.
Chemical Identity & Structural Analysis[1][2]
The molecule features a chiral center at the benzylic position. In drug development, the (R)-enantiomer is frequently preferred to match the binding pocket stereochemistry of target enzymes.[1]
| Attribute | Detail |
| IUPAC Name | 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol |
| Common Synonyms | |
| CAS Number (Racemic) | Not widely listed; refer to enantiomers |
| CAS Number (R-isomer) | 1931921-04-8 |
| CAS Number (Ketone Precursor) | 79110-05-7 (1-(2-Fluoro-5-nitrophenyl)ethanone) |
| Molecular Formula | C |
| SMILES | CC(O)C1=C(F)C=CC(=O)=C1 |
| Stereochemistry | Contains 1 chiral center (C1 of the ethyl chain).[1][2][3][4] |
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence calculated consensus values (chem-informatics) for the racemic mixture.
Table 1: Key Physicochemical Parameters
| Property | Value | Context/Implication |
| Molecular Weight | 185.15 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Calculated LogP (cLogP) | 1.65 ± 0.3 | Moderate lipophilicity; likely membrane permeable.[1] |
| Topological Polar Surface Area (TPSA) | 66.05 Ų | < 140 Ų; indicates good oral bioavailability potential.[1] |
| H-Bond Donors (HBD) | 1 (OH) | Critical for H-bonding in enzyme active sites.[1] |
| H-Bond Acceptors (HBA) | 4 (NO | High acceptor count relative to size.[1] |
| pKa (Alcohol) | ~14.8 (Predicted) | Typical secondary alcohol; not acidic under physiological pH.[1] |
| Boiling Point | ~310°C (Predicted) | High boiling point due to H-bonding and nitro polarity.[1] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvents. |
Solubility & Lipophilicity Insight
The presence of the nitro group significantly increases polarity compared to a simple fluorobenzyl alcohol. While the cLogP (1.65) suggests reasonable lipid solubility, the nitro group's dipole moment aligns the molecule for strong interactions with polar solvents (DMSO/DMF). In aqueous buffers, solubility will be limited (< 1 mg/mL) without co-solvents.
Synthetic Methodologies
The primary route to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone .[1] The choice of reducing agent dictates the stereochemical outcome.
Diagram 1: Synthetic Pathways (Graphviz)[1]
Caption: Synthesis of racemic and chiral alcohol variants from the acetophenone precursor.
Protocol A: Standard Reduction (Racemic)
Use for initial SAR studies or when chirality is not yet defined.[1]
-
Preparation : Dissolve 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) in anhydrous Methanol (10 vol).
-
Addition : Cool to 0°C. Add Sodium Borohydride (NaBH
, 1.2 eq) portion-wise over 15 minutes. Caution: Exothermic H gas evolution. -
Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Quench : Quench with saturated NH
Cl solution. -
Workup : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification : Flash chromatography (SiO
, Gradient 0-30% EtOAc in Hexanes).
Protocol B: Asymmetric Reduction (Enantioselective)
Use for generating the (R)-enantiomer (CAS 1931921-04-8).[1]
-
Catalyst : Use (S)-2-Methyl-CBS-oxazaborolidine ((S)-MeCBS) to target the (R)-alcohol (based on Corey-Bakshi-Shibata transition state models for acetophenones).[1]
-
Procedure : In dry THF, add (S)-MeCBS (0.1 eq) and Borane-THF complex (0.6 eq).[1] Add ketone slowly at -20°C.
-
Outcome : Typically yields >90% ee.[1]
Reactivity Profile & Applications
The core utility of this molecule is the SNAr reactivity of the 2-fluoro position.[1][5] The 5-nitro group is para to the fluorine, creating a strong "push-pull" electronic system that activates the fluorine for displacement by nucleophiles (amines, thiols).[1]
Diagram 2: Reactivity & Functionalization Map
Caption: The para-nitro group activates the ortho-fluorine for SNAr displacement, the primary application pathway.[1]
Critical Mechanistic Insight: SNAr Selectivity
In basic conditions (required for SNAr), the secondary alcohol proton (pKa ~15) can be deprotonated to form an alkoxide.[1] This alkoxide could theoretically attack the ring (intramolecular cyclization) or compete.[1]
-
Strategy: To prevent side reactions, use mild bases (e.g., DIPEA) or protect the alcohol (e.g., TBS-Cl) before performing the SNAr reaction if the nucleophile is weak.[1] However, with strong amine nucleophiles, the intermolecular SNAr at the C-F bond usually proceeds faster than side reactions.
Analytical Characterization (Predicted)
For validation of the synthesized product, the following spectral signals are diagnostic.
1H NMR (400 MHz, CDCl )
- 8.35 (dd, 1H): H-6 (Ortho to Nitro, Meta to Fluoro) – Highly deshielded.[1]
- 8.15 (m, 1H): H-4 (Ortho to Nitro, Ortho to Fluoro).[1]
-
7.20 (t, 1H): H-3 (Ortho to Fluoro) – Shielded by F, split by F-H coupling (
Hz).[1] - 5.25 (q, 1H): CH -OH (Benzylic methine).[1]
- 2.50 (bs, 1H): -OH (Broad singlet, exchangeable).[1]
-
1.50 (d, 3H): -CH
(Methyl doublet).[1]
Mass Spectrometry (ESI)[1]
-
Mode: Negative Ion (ESI-) is often more sensitive for nitro-aromatics, or Positive Ion (ESI+) with Na adducts.[1]
-
m/z: 185.1 [M+H]
(weak); 207.1 [M+Na] .[1]
Safety & Handling
-
Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement, though the small molecular weight suggests thermal stability is moderate.[1]
-
GHS Classification:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.[1]
References
- Synthetic Methodology (Reduction): Ramachandran, P. V., & Terecco, A. A. (2010). Asymmetric Reduction of Ketones. In Stereoselective Synthesis. Thieme Chemistry. (General reference for CBS reduction protocols).
-
SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on Nitro-activated Fluoro displacement).
Sources
- 1. 5 -Fluoro-2 -hydroxy-3 -nitroacetophenone 98 70978-39-1 [sigmaaldrich.com]
- 2. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
(Image generated for illustrative purposes)
